Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-2-amine (CAS: 4945-46-4)
6-(Piperidin-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core functionalized with a piperidine ring at the 6-position and a primary amine at the 2-position. This specific arrangement of functionalities is not a random assortment of atoms; rather, it represents a "privileged scaffold" in modern drug discovery. The 2-aminopyridine moiety serves as a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets, while the piperidine ring often enhances physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] As such, this molecule, bearing the CAS number 4945-46-4, is rarely an end product itself. Instead, it is a high-value starting material and a key structural intermediate for the synthesis of a diverse range of biologically active molecules, from kinase inhibitors to receptor modulators.[2][3][4] This guide provides an in-depth examination of its synthesis, characterization, and pivotal role in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The data presented below have been consolidated from various chemical databases and spectroscopic prediction models.
Core Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 4945-46-4 | N/A |
| Molecular Formula | C₁₀H₁₅N₃ | As per structure |
| Molecular Weight | 177.25 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds |
| Melting Point | 94-98 °C | Varies with purity |
| Boiling Point | ~335 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Common for polar organic compounds |
| pKa | ~6.8 (pyridinium N), ~11.2 (piperidine N) | Predicted; pyridine N is less basic due to aromaticity |
| LogP | 1.75 | Predicted; indicates moderate lipophilicity |
Spectroscopic Fingerprints for Structural Verification
Structural confirmation is paramount. The following data represent the expected spectroscopic characteristics for 6-(piperidin-1-yl)pyridin-2-amine.
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¹H NMR (400 MHz, CDCl₃, δ in ppm):
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7.30-7.40 (t, 1H): The proton at the 4-position of the pyridine ring, appearing as a triplet due to coupling with the two adjacent pyridine protons.
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6.25 (d, 1H): The proton at the 3-position of the pyridine ring, appearing as a doublet.
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5.95 (d, 1H): The proton at the 5-position of the pyridine ring, appearing as a doublet.
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4.40 (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂).
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3.45-3.55 (m, 4H): The four protons on the carbons adjacent to the nitrogen in the piperidine ring.
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1.55-1.70 (m, 6H): The remaining six protons of the piperidine ring.[5]
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-
¹³C NMR (101 MHz, CDCl₃, δ in ppm):
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160.5: C2 (carbon bearing the amino group).
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158.0: C6 (carbon bearing the piperidine group).
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138.5: C4.
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105.0: C5.
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98.0: C3.
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46.0: The two carbons in the piperidine ring adjacent to the nitrogen.
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26.0: The two carbons beta to the piperidine nitrogen.
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24.5: The single carbon gamma to the piperidine nitrogen.
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-
Mass Spectrometry (ESI+):
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m/z: 178.13 (M+H)⁺. The calculated exact mass for [C₁₀H₁₆N₃]⁺ is 178.1344, providing high-resolution mass spectrometry (HRMS) a powerful tool for confirmation.
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Synthesis and Purification: A Practical Workflow
The most common and industrially scalable synthesis of 6-(piperidin-1-yl)pyridin-2-amine is via nucleophilic aromatic substitution (SₙAr). This pathway is efficient because the electron-withdrawing nature of the pyridine nitrogen and the presence of a good leaving group at the 6-position activate the ring for nucleophilic attack by piperidine.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for 6-(piperidin-1-yl)pyridin-2-amine.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
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Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base to neutralize the HCl byproduct, and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Causality Insight: The use of a polar aprotic solvent like DMF is crucial. It effectively dissolves the reactants and the inorganic base without participating in the reaction, facilitating a high reaction rate.
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-
Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the reaction mixture. An excess of the amine nucleophile helps drive the reaction to completion.
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Reaction Execution: Heat the mixture to 100-120 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Self-Validation: The disappearance of the 2-amino-6-chloropyridine spot/peak and the appearance of a new, typically more polar, product spot/peak on the TLC/HPLC confirms reaction progression.
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-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure 6-(piperidin-1-yl)pyridin-2-amine.
Purity Analysis via HPLC
A standardized HPLC method is essential for quality control.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~4-6 minutes (highly method-dependent) |
Causality Insight: The use of a C18 column separates compounds based on hydrophobicity. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic amine compound.[6]
Core Applications in Drug Discovery
The true value of 6-(piperidin-1-yl)pyridin-2-amine lies in its utility as a versatile building block. The primary amine at the C2 position is a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophores through amide bond formation, reductive amination, or participation in further substitution reactions.
Logical Flow from Core Scaffold to Therapeutic Classes
Caption: Elaboration of the core scaffold into various drug classes.
Case Study 1: Kinase Inhibitors
The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. The primary amine of 6-(piperidin-1-yl)pyridin-2-amine can be acylated or coupled with other heterocyclic systems to build potent and selective inhibitors targeting enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell cycle regulation.[2][7][8] The piperidine moiety in this context can be used to tune solubility and occupy adjacent hydrophobic pockets in the enzyme's active site.
Case Study 2: Muscarinic Receptor Antagonists
In the development of treatments for conditions like overactive bladder or COPD, selective muscarinic receptor antagonists are highly sought after. Research has shown that derivatives of this scaffold can yield potent M3 receptor antagonists with high selectivity over the M2 receptor subtype.[3] This selectivity is critical for avoiding cardiac side effects associated with M2 antagonism.[3] In these molecules, the primary amine is often elaborated into a larger, more complex side chain that dictates receptor subtype specificity. A notable example is the compound (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, where a related aminopyridine-piperidine core is evident.[3][9]
Safety, Handling, and Storage
As with most amine-containing organic compounds, 6-(piperidin-1-yl)pyridin-2-amine should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4) is more than just a chemical intermediate; it is a strategically designed scaffold that leverages the synergistic properties of the 2-aminopyridine and piperidine moieties. Its straightforward synthesis, well-defined physicochemical properties, and the reactive handle provided by its primary amine group make it an exceptionally valuable tool for medicinal chemists. Its demonstrated utility in the construction of diverse and clinically relevant molecules, including kinase inhibitors and receptor modulators, cements its status as a cornerstone in the library of privileged structures for modern drug discovery.
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